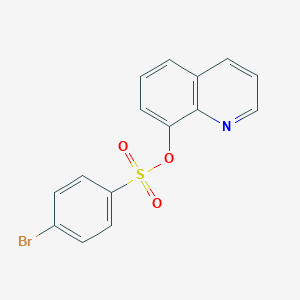
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone, also known as PEPAP, is a synthetic compound that belongs to the pyridone family. PEPAP has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases.
科学的研究の応用
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
作用機序
The exact mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is not fully understood. However, studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone inhibits the activity of enzymes involved in the replication of viruses, such as HIV and herpes simplex virus. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone also inhibits the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have antioxidant and neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and HIV, as well as anti-inflammatory effects. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have antioxidant effects, which may be beneficial for overall health.
実験室実験の利点と制限
One advantage of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its potential as a treatment for a range of diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have low toxicity, making it a potentially safe treatment option. However, one limitation of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its limited availability and high cost, which may limit its use in research.
将来の方向性
There are several future directions for research on 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. One area of research could be the development of more efficient and cost-effective synthesis methods for 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone and its potential as a treatment for various diseases. Further research could also investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone in combination with other drugs for enhanced therapeutic effects. Finally, studies could be conducted to investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone as a prophylactic agent against viral infections.
合成法
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is synthesized through a multistep process that involves the reaction of 2-pyridone with ethyl chloroformate, followed by the reaction of the resulting compound with phenethylamine and 4-phenethylamino-6-methyl-2-chloropyridine. The final product is obtained through purification and crystallization.
特性
CAS番号 |
84259-94-9 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
6-methyl-1-(2-phenylethyl)-4-(2-phenylethylamino)pyridin-2-one |
InChI |
InChI=1S/C22H24N2O/c1-18-16-21(23-14-12-19-8-4-2-5-9-19)17-22(25)24(18)15-13-20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
InChIキー |
UZTVHMPTCIGAMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
その他のCAS番号 |
84259-94-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



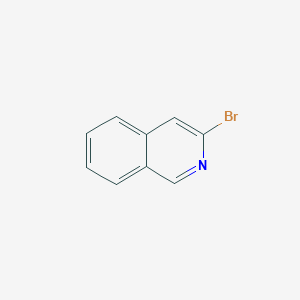
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
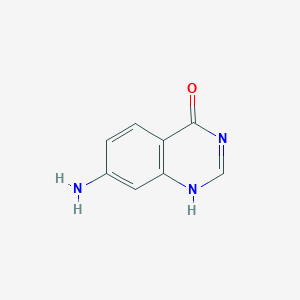
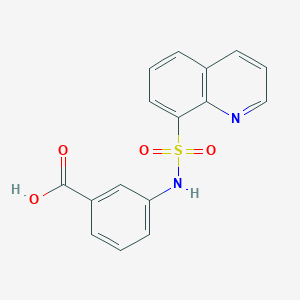
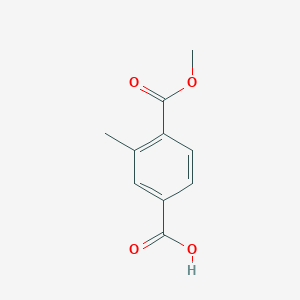
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
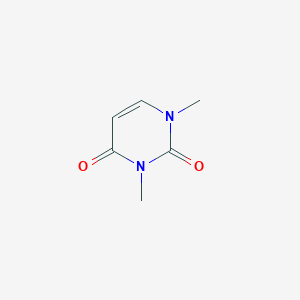
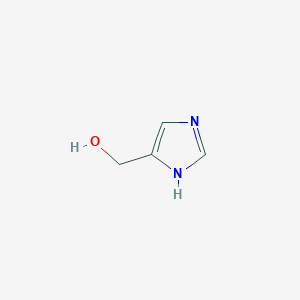
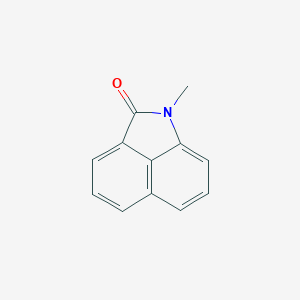
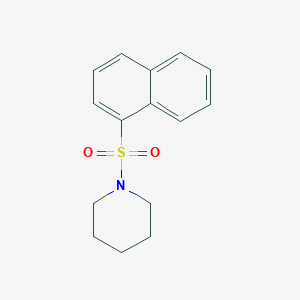
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)


